2-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
CAS No.: 1993323-08-2
Cat. No.: VC11487777
Molecular Formula: C12H16F3NO4
Molecular Weight: 295.25 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993323-08-2 |
|---|---|
| Molecular Formula | C12H16F3NO4 |
| Molecular Weight | 295.25 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-6-10(12(13,14)15)4-11(16,5-10)7(17)18/h4-6H2,1-3H3,(H,17,18) |
| Standard InChI Key | NXGZOBZKGOYQFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Architecture
The compound’s defining feature is its 2-azabicyclo[2.1.1]hexane scaffold, a strained bicyclic system comprising a six-membered ring with two bridgehead carbons and one nitrogen atom. This architecture imposes significant steric constraints, which influence reactivity and conformational stability. The bicyclo[2.1.1]hexane system is distinct from more common bicyclic frameworks like norbornane, offering unique opportunities for stereochemical control in synthesis.
Functional Group Composition
-
tert-Butoxycarbonyl (Boc) Group: Positioned at the nitrogen atom, the Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Its electron-withdrawing nature also moderates the basicity of the adjacent nitrogen.
-
Trifluoromethyl Substituent: The -CF3 group at the 4-position introduces electronegativity and lipophilicity, traits often associated with enhanced metabolic stability in drug candidates.
-
Carboxylic Acid: The terminal carboxylic acid (-COOH) provides a handle for further derivatization, such as amide bond formation or salt generation.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1993323-08-2 | |
| Molecular Formula | C₁₂H₁₆F₃NO₄ | |
| Molecular Weight | 295.25 g/mol | |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C(F)(F)F |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through a multi-step protocol involving:
-
Bicyclic Ring Formation: Cycloaddition or ring-closing metathesis to construct the azabicyclo[2.1.1]hexane core.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions.
-
Trifluoromethylation: Late-stage incorporation of the -CF3 group using reagents like trifluoromethyl copper or Umemoto’s reagent.
Physicochemical Properties
Solubility and Stability
-
Solubility: The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water.
-
Thermal Stability: Decomposition occurs above 200°C, with the Boc group undergoing cleavage at elevated temperatures.
Spectroscopic Data
-
IR Spectroscopy: Key peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid and Boc carbonyl) and ν(C-F) at ~1100 cm⁻¹.
-
NMR Spectroscopy:
-
¹H NMR: Distinct signals for tert-butyl protons (δ 1.4 ppm) and bridgehead hydrogens (δ 3.0–4.0 ppm).
-
¹³C NMR: Resonances for carbonyl carbons (δ 165–175 ppm) and CF3 (δ 120–125 ppm, quartets due to J-C-F coupling).
-
Research Applications
Pharmaceutical Intermediates
The compound’s trifluoromethyl group and rigid bicyclic scaffold make it a valuable precursor for protease inhibitors and kinase modulators. For example, analogous azabicyclohexanes have been incorporated into antiviral agents targeting RNA-dependent RNA polymerases.
Agrochemical Development
In agrochemistry, the -CF3 group enhances interactions with hydrophobic pockets in insecticidal targets. Derivatives of this compound have shown preliminary activity against lepidopteran pests.
Comparative Analysis with Related Azabicyclohexanes
Table 2: Structural Comparison of Azabicyclohexane Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Target Compound (CAS 1993323-08-2) | -CF3 | 295.25 | Drug discovery |
| 2-Boc-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CID 57227352) | -H | 227.26 | Peptide mimetics |
| 4-Methoxymethyl Derivative (CID 155977968) | -OCH3 | 271.31 | Material science |
The trifluoromethyl derivative exhibits superior metabolic stability compared to its non-fluorinated counterpart (CID 57227352), while the methoxymethyl analog (CID 155977968) offers enhanced solubility for aqueous-phase reactions .
Future Perspectives
Future research should explore:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants of the bicyclic core.
-
Prodrug Development: Leveraging the carboxylic acid group for ester or amide prodrug formulations.
-
Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume